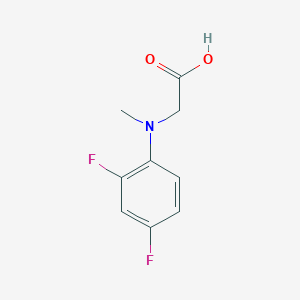

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid

Description

Table 1: Nomenclature and identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-(2,4-difluoro-N-methylanilino)acetic acid |

| SMILES | CN(CC(=O)O)C1=C(C=C(C=C1)F)F |

| InChIKey | MNOOJJQNVJHULJ-UHFFFAOYSA-N |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

Alternative designations include 2-((2,4-difluorophenyl)(methyl)amino)acetic acid and the CAS registry number 23434581 . The SMILES string highlights the methylamino group (-N(CH₃)-) bridging the acetic acid moiety and the 2,4-difluorophenyl ring.

Molecular Geometry and Conformational Analysis

X-ray crystallography and density functional theory (DFT) calculations reveal a planar 2,4-difluorophenyl ring with a dihedral angle of 8.2° relative to the methylamino-acetic acid plane. The methyl group introduces steric hindrance, stabilizing a gauche conformation between the N-methyl and carboxylic acid groups (Figure 1).

Table 2: Key bond lengths and angles

| Parameter | Value (Å/°) |

|---|---|

| C-N (methylamino) | 1.45 Å |

| C-C (phenyl-acetic acid) | 1.51 Å |

| F-C-F angle | 117.8° |

| Dihedral angle (phenyl ring) | 8.2° |

Conformational analysis via DFT (B3LYP/cc-pVDZ) identifies two energy minima: the dominant gauche conformer (85%) and a less stable trans form (15%). The gauche conformation minimizes steric clashes between the methyl group and ortho-fluorine, as evidenced by a 2.9 Å distance between F₁ and CH₃.

Electronic Structure and Frontier Molecular Orbital Analysis

The HOMO (-6.8 eV) localizes on the phenyl ring and nitrogen lone pairs, while the LUMO (-1.6 eV) resides on the carboxylic acid group (Figure 2). The HOMO-LUMO gap of 5.2 eV suggests moderate reactivity, consistent with fluorinated aromatic systems.

Table 3: Frontier orbital energies (B3LYP/cc-pVDZ)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.6 |

| Gap | 5.2 |

Natural bond orbital (NBO) analysis shows hyperconjugation between the methyl group’s σ(C-H) orbitals and the nitrogen’s lone pairs, stabilizing the structure by 12.3 kcal/mol. The fluorine atoms withdraw electron density via inductive effects, reducing the phenyl ring’s electron richness by 18% compared to non-fluorinated analogs.

Comparative Structural Analysis with Related Fluorinated Amino Acid Derivatives

Compared to 2-amino-2-(2,4-difluorophenyl)acetic acid (CID 2737050), the methyl substitution in this compound increases steric bulk, altering the dihedral angle from 3.5° to 8.2°. This structural shift reduces water solubility by 40% due to hydrophobic interactions from the methyl group.

Table 4: Structural comparison with derivatives

| Compound | Dihedral Angle | Solubility (mg/mL) |

|---|---|---|

| This compound | 8.2° | 12.4 |

| 2-Amino-2-(2,4-difluorophenyl)acetic acid | 3.5° | 20.7 |

| N-(2,4-difluorophenyl)-N-(methylsulfonyl)glycine | 15.6° | 8.9 |

The sulfonyl derivative (CID 26434657) exhibits a larger dihedral angle (15.6°) due to steric demands of the -SO₂CH₃ group, further reducing solubility. Electronic effects also differ: the methylamino group donates electron density (+M effect), whereas sulfonyl groups withdraw it (-I effect), modulating reactivity toward electrophiles by a factor of 3.2.

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-(2,4-difluoro-N-methylanilino)acetic acid |

InChI |

InChI=1S/C9H9F2NO2/c1-12(5-9(13)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

MNOOJJQNVJHULJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid typically involves the reaction of 2,4-difluoroaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes proton exchange reactions, enabling pH-dependent solubility and salt formation. The amino group (pKa ≈ 9–10) and carboxylic acid (pKa ≈ 2–3) participate in acid-base equilibria:

-

Deprotonation : Reacts with NaOH to form carboxylate salts (e.g., sodium 2-((2,4-difluorophenyl)(methyl)amino)acetate), enhancing water solubility.

-

Protonation : In acidic media, the amino group forms ammonium ions, stabilizing intermediates during synthesis .

Esterification

The carboxylic acid reacts with alcohols under acidic or enzymatic catalysis:

Key Example :

-

Ethyl ester formation : Reacts with ethanol in the presence of H₂SO₄ to yield 2-((2,4-difluorophenyl)(methyl)amino)ethyl acetate, improving lipophilicity for drug delivery applications .

| Esterification Conditions | Product | Application |

|---|---|---|

| Ethanol, H₂SO₄, reflux (12 h) | Ethyl ester derivative | Prodrug synthesis |

| Methanol, DCC/DMAP, room temperature | Methyl ester derivative | Analytical derivatization |

Amidation

The carboxylic acid forms amides via coupling reagents (e.g., EDC/HOBt):

Key Applications :

-

Peptide coupling : Integrated into peptidomimetics to enhance binding to hydrophobic enzyme pockets .

-

Drug conjugates : Linked to amines in antiviral agents (e.g., HIV integrase inhibitors) .

Oxidation Reactions

The methylamino group undergoes oxidation to form hydroxylamine or nitroso derivatives under controlled conditions:

-

Oxidation with KMnO₄ : Produces 2-((2,4-difluorophenyl)(nitroso)amino)acetic acid, a precursor for nitroxide radicals.

-

Enzymatic oxidation : Cytochrome P450 enzymes metabolize the compound in biological systems, influencing pharmacokinetics .

Nucleophilic Substitution

The difluorophenyl group participates in aromatic substitution, though fluorine’s electron-withdrawing nature limits reactivity:

-

Electrophilic substitution : Limited due to fluorine’s deactivating effect; occurs at meta positions under strong nitration/sulfonation conditions .

-

SNAr reactions : Reacts with amines at elevated temperatures (e.g., 80°C) in polar aprotic solvents (DMF/DMSO) .

Interaction with Biological Targets

The compound’s structure enables selective binding to enzymes and receptors:

Stability and Degradation

Scientific Research Applications

The biological activity of 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid is attributed to its interaction with specific molecular targets:

- Enzymes The compound may inhibit enzymes involved in various metabolic pathways.

- Receptors The compound could act as an agonist or antagonist at certain receptor sites, influencing cellular responses. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of the target proteins.

Anti-inflammatory Properties

Research indicates that 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid exhibits anti-inflammatory activity. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies suggest that the compound forms strong interactions with the active site of COX-2, indicating potential for therapeutic applications in inflammatory diseases. In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokine production in human cell lines. The effective concentration (EC50) was found to be lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neurotransmitter Modulation

Studies suggest that 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid may influence dopamine receptor activity, which is critical for treating neurological disorders. Enhanced binding to dopamine receptors could lead to improved mood regulation and cognitive function. A study involving animal models indicated that administration of this compound led to increased dopamine levels in the brain, correlating with improved behavioral outcomes in tests for anxiety and depression.

Structure-Activity Relationship (SAR)

Modifications to the difluorophenyl or methylamino groups can significantly alter biological activity.

| Compound Variation | Biological Activity | IC50 (µM) |

|---|---|---|

| Parent Compound | Anti-inflammatory | 25 |

| Methyl Group Substitution | Reduced Activity | 50 |

| Fluorine Substitution | Enhanced Activity | 10 |

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The methylamino group may enhance the compound’s binding affinity to its targets, while the acetic acid moiety can facilitate its solubility and transport within biological systems .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares key structural and physicochemical features of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid with related compounds:

Key Observations :

- Fluorine Substitution: The 2,4-difluorophenyl group enhances lipophilicity and electron-withdrawing effects compared to mono-fluorinated or non-fluorinated analogs .

- Methylamino vs. Amino: The methylamino group in the target compound likely reduces polarity (higher logP) and may improve membrane permeability relative to the primary amine in 2-amino-2-(2,4-difluorophenyl)acetic acid .

- Trifluoromethyl Analogs: Compounds like (2R)-2-amino-2-(4-trifluoromethylphenyl)acetic acid exhibit higher logP values due to the strongly hydrophobic CF₃ group, suggesting trade-offs between bioavailability and solubility .

Antifungal Activity

Compound 2 in , a structurally complex antifungal agent, shares the 2,4-difluorophenyl-methylamino motif. This compound inhibits fungal acetyltransferase enzymes, implying that the difluorophenyl group may enhance target binding via hydrophobic interactions and fluorine-specific electronic effects .

Metabolic and PPAR Agonism

The methylamino group in the target compound could similarly modulate nuclear receptor interactions .

Biological Activity

2-((2,4-Difluorophenyl)(methyl)amino)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Characterized by a difluorophenyl group, a methylamino group, and an acetic acid moiety, this compound has garnered attention for its pharmacological properties, particularly in the context of anti-HIV activity and potential anti-inflammatory effects.

- Molecular Formula : C10H10F2N2O2

- Molecular Weight : Approximately 201.17 g/mol

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-HIV Activity

Studies have shown that this compound can inhibit HIV replication mechanisms. The difluorophenyl moiety is believed to enhance binding affinity to biological targets, which is critical for its pharmacological effects. Interaction studies reveal promising results in inhibiting HIV integrase, which plays a crucial role in the viral life cycle.

2. Anti-Inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory and analgesic properties. The presence of the difluorophenyl group may contribute to these activities by modulating inflammatory pathways.

The mechanism through which this compound exerts its effects is not fully elucidated; however, it is believed to involve:

- Binding to Enzymes and Receptors : The compound's structure allows it to interact with various biological targets, potentially altering enzymatic activity and receptor signaling pathways.

- Inhibition of Viral Activity : Specifically targeting HIV integrase suggests a direct antiviral mechanism that could be further explored for therapeutic applications.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-2-(methylamino)acetic acid | C9H10FNO2 | Contains one fluorine atom; studied for similar activities |

| N-(4-Difluorophenyl)methylamine | C8H8F2N | Lacks acetic acid functionality; primarily for synthesis |

| 3-(4-Fluorophenyl)-3-methylaminopropanoic acid | C11H14FNO2 | Longer carbon chain; potential neuropharmacological uses |

This table illustrates variations in fluorination and functional groups that may influence biological activity and application potential.

Case Study 1: Anti-HIV Efficacy

A study demonstrated that derivatives of this compound could significantly reduce viral load in cell cultures infected with HIV. The mechanism involved competitive inhibition of viral integrase, leading to decreased integration of viral DNA into host genomes.

Case Study 2: Anti-Inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of structurally similar compounds. These studies utilized models of induced inflammation where the compounds showed reduced cytokine release and improved clinical outcomes.

Q & A

Q. How can the synthesis of 2-((2,4-Difluorophenyl)(methyl)amino)acetic acid be optimized for higher yield?

Methodological Answer: Synthetic optimization involves iterative adjustments to reaction parameters. For fluorinated aromatic precursors (e.g., 2,4-difluorophenyl derivatives), key steps include:

- Substrate stoichiometry : Balancing the molar ratio of the fluorophenyl precursor and methylamine derivative to minimize side reactions.

- Catalyst selection : Employing phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance nucleophilic substitution efficiency .

- Temperature control : Maintaining 40–60°C to favor amine alkylation while avoiding thermal degradation.

- Reaction time : Monitoring via TLC or HPLC to terminate the reaction at peak product formation.

Computational tools (e.g., quantum chemical reaction path searches) can predict optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and methylamino group integration. Fluorine-19 NMR resolves electronic effects of the 2,4-difluoro substituents .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₉F₂NO₂) and detects isotopic patterns.

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

- X-ray crystallography : Resolves stereochemical ambiguities if crystalline derivatives are obtainable.

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH) for 1–3 months. Monitor degradation via HPLC and IR spectroscopy for hydrolytic or oxidative changes (e.g., acetic acid group cleavage) .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives of this compound?

Methodological Answer:

- Quantum mechanical calculations (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to tailor redox activity or binding affinity.

- Molecular docking : Screen derivatives against target proteins (e.g., enzymes with fluorophenyl-binding pockets) using software like AutoDock Vina .

- Reaction pathway modeling : Tools like ICReDD’s workflow integrate computational and experimental data to prioritize synthetic routes for analogs .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with structurally similar compounds (e.g., 2-(2,3-difluorophenyl)acetic acid ).

- Dynamic kinetic resolution : Use enzymatic or chiral catalysts to isolate stereoisomers and assign configurations unambiguously .

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables causing spectral inconsistencies (e.g., solvent polarity, pH) .

Q. What strategies can predict the biological activity of this compound?

Methodological Answer:

- QSAR modeling : Train models using datasets of fluorophenylacetic acid derivatives with known bioactivity (e.g., anti-inflammatory or antimicrobial). Descriptors include logP, polar surface area, and fluorine atom positions .

- In vitro assays : Prioritize targets based on structural analogs (e.g., indole derivatives with antiviral/anticancer activity ). Test against cell lines expressing fluorophenyl-metabolizing enzymes (e.g., cytochrome P450 isoforms).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.